molecular formula C9H10N2O5 B8233466 (2S)-2-amino-3-(4-nitrophenoxy)propanoic acid

(2S)-2-amino-3-(4-nitrophenoxy)propanoic acid

Cat. No.: B8233466
M. Wt: 226.19 g/mol
InChI Key: QLWVJDYYLGGSJE-QMMMGPOBSA-N
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Description

(2S)-2-amino-3-(4-nitrophenoxy)propanoic acid is an organic compound characterized by the presence of an amino group, a nitrophenoxy group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(4-nitrophenoxy)propanoic acid typically involves the reaction of 4-nitrophenol with an appropriate amino acid derivative under controlled conditions. One common method involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(4-nitrophenoxy)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitrophenol derivatives.

    Reduction: Formation of aminophenol derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

(2S)-2-amino-3-(4-nitrophenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The amino group can form hydrogen bonds with biological molecules, influencing their structure and activity.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenoxyacetic acid: Similar structure but with an acetic acid backbone.

    2-amino-3-(4-nitrophenyl)propanoic acid: Similar structure but with a nitrophenyl group instead of a nitrophenoxy group.

Properties

IUPAC Name

(2S)-2-amino-3-(4-nitrophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c10-8(9(12)13)5-16-7-3-1-6(2-4-7)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWVJDYYLGGSJE-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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